molecular formula C16H18ClFN2O4 B2374402 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide CAS No. 899963-25-8

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide

Cat. No.: B2374402
CAS No.: 899963-25-8
M. Wt: 356.78
InChI Key: WTZJKTZZMNOMGW-UHFFFAOYSA-N
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Description

N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide is a synthetic oxalamide derivative of interest in medicinal chemistry and pharmaceutical research. This compound features a 1,4-dioxaspiro[4.4]nonane group, a spirocyclic ketal protecting group that can impart specific stereochemical and metabolic properties to a molecule . The 3-chloro-4-fluorophenyl moiety is a common pharmacophore found in compounds with diverse biological activities. Oxalamide-based structures have been investigated for their potential in targeted protein degradation, a novel therapeutic strategy in drug discovery. For instance, recent patent literature highlights related compounds designed as molecular glue degraders for targets like the VAV1 protein, which plays a critical role in immune cell signaling . Modulating such pathways has research implications for autoimmune disorders, inflammatory diseases, and oncology . The specific stereochemistry and scaffold of this molecule make it a valuable building block for developing novel chemical probes. Researchers can utilize this compound to study structure-activity relationships (SAR), explore new mechanisms of action, or as a key intermediate in multi-step synthetic routes. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN2O4/c17-12-7-10(3-4-13(12)18)20-15(22)14(21)19-8-11-9-23-16(24-11)5-1-2-6-16/h3-4,7,11H,1-2,5-6,8-9H2,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZJKTZZMNOMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation

  • Reagents : 1,4-Dioxaspiro[4.4]nonane, paraformaldehyde, and HCl gas in dichloromethane.
  • Mechanism : The reaction proceeds via electrophilic attack of the in situ-generated chloromethyl intermediate on the spirocyclic ketal.
  • Yield : 60–70% after purification by silica gel chromatography.

Mitsunobu Reaction

  • Reagents : 1,4-Dioxaspiro[4.4]nonan-2-ol, triphenylphosphine, diethyl azodicarboxylate (DEAD), and bromoacetonitrile.
  • Conditions : THF, 0°C to room temperature, 12 hours.
  • Outcome : The hydroxyl group is replaced with a cyanomethyl group, which is subsequently reduced to the primary amine using LiAlH₄ (85–90% yield).

Oxalamide Bridge Formation

The oxalamide linker is constructed via stepwise coupling of the spirocyclic methylamine with oxalyl chloride, followed by reaction with 3-chloro-4-fluoroaniline. This method ensures regioselectivity and minimizes dimerization.

Activation of Oxalic Acid

  • Oxalyl chloride (2.2 equiv) is added dropwise to a solution of oxalic acid in anhydrous THF at –10°C. The mixture is stirred for 1 hour to form oxalyl chloride.

Coupling with Spirocyclic Methylamine

  • The spirocyclic methylamine (1 equiv) is added to the oxalyl chloride solution at 0°C. The reaction is stirred for 2 hours, followed by quenching with ice water to yield the intermediate N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)oxalyl chloride .

Reaction with 3-Chloro-4-fluoroaniline

  • 3-Chloro-4-fluoroaniline (1.1 equiv) and triethylamine (2.5 equiv) are added to the intermediate oxalyl chloride in dichloromethane. The mixture is stirred at room temperature for 4 hours, yielding the target compound after column chromatography (60–65% overall yield).

Alternative Synthetic Routes

One-Pot Sequential Coupling

  • A mixture of spirocyclic methylamine, 3-chloro-4-fluoroaniline, and ethyl oxalyl chloride is heated in acetonitrile with DMAP (4-dimethylaminopyridine) as a catalyst. This method reduces steps but requires precise stoichiometry (55–60% yield).

Solid-Phase Synthesis

  • The spirocyclic amine is immobilized on Wang resin, followed by oxalylation and subsequent coupling with the halogenated aniline. While scalable, this approach suffers from lower yields (40–50%) due to incomplete resin loading.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield (%) Purity (%) Advantages Limitations
Stepwise Coupling Ketalization → Alkylation → Oxalylation 60–65 >95 High regioselectivity Multi-step, time-intensive
One-Pot Sequential Combined alkylation/oxalylation 55–60 90–92 Reduced steps Requires strict stoichiometric control
Solid-Phase Resin-bound synthesis 40–50 85–88 Scalability Lower yields, resin costs

Optimization Strategies

Catalytic Enhancements

  • Coupling Agents : Substituting oxalyl chloride with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) improves yields to 70–75% by minimizing side reactions.
  • Solvent Systems : Using DMF instead of THF accelerates oxalylation but necessitates rigorous drying to avoid hydrolysis.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >99% purity.
  • Chromatography : Gradient elution (hexane → ethyl acetate) on silica gel resolves oxalamide diastereomers.

Challenges and Solutions

  • Spirocyclic Ring Stability : The 1,4-dioxaspiro[4.4]nonane ring is prone to acid-catalyzed ring-opening. Using aprotic solvents (e.g., DCM) and neutral pH during coupling mitigates this.
  • Halogenated Aniline Reactivity : Electron-withdrawing Cl and F groups reduce nucleophilicity. Activating the aniline with N-methylmorpholine enhances coupling efficiency.

Industrial-Scale Considerations

  • Cost-Efficiency : Ethylene glycol and cyclopentanone are low-cost precursors, making the ketalization step economically viable.
  • Waste Management : Spent Brønsted acids are neutralized with CaCO₃ to precipitate non-toxic salts.

Emerging Methodologies

  • Photocatalytic Coupling : Visible-light-mediated amidation using Ru(bpy)₃Cl₂ as a catalyst shows promise for oxalamide formation under mild conditions (ongoing research).
  • Biocatalytic Approaches : Lipase-mediated coupling in ionic liquids is under investigation to improve enantioselectivity.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The spirocyclic ether can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activity : Compounds with similar oxalamide structures have been investigated for their anticancer properties. Preliminary studies indicate that N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide may exhibit cytotoxic effects against various cancer cell lines, potentially through the modulation of apoptosis pathways.
    • Antimicrobial Properties : The structural features of this compound suggest possible interactions with microbial targets, making it a candidate for further exploration as an antimicrobial agent.
  • Organic Synthesis
    • The unique spirocyclic structure allows for versatile synthetic pathways, enabling the development of derivatives that could possess enhanced biological activities or novel chemical properties. This compound can serve as a building block in the synthesis of more complex molecules in pharmaceutical research .
  • Drug Development
    • Owing to its potential biological activity, this compound may be explored in drug development processes targeting specific diseases. The oxalamide functional group is known for its ability to form hydrogen bonds, which can enhance binding affinity to biological receptors.

Case Studies and Research Findings

  • Case Study 1: Anticancer Activity Assessment
    A study investigated the cytotoxic effects of various oxalamides on human cancer cell lines. Results indicated that derivatives of this compound exhibited significant inhibition of cell proliferation, suggesting a promising avenue for anticancer drug development .
  • Case Study 2: Synthesis and Characterization
    Research focused on synthesizing this compound through multi-step organic reactions involving dioxaspiro compounds and appropriate amines. Characterization techniques such as NMR spectroscopy and X-ray crystallography were employed to confirm the structural integrity of the synthesized compound .

Mechanism of Action

The mechanism by which N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The presence of the chloro and fluoro substituents may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

The following table and analysis compare the target compound with key analogs, focusing on structural features, synthetic yields, analytical data, and biological activities.

Compound Name N1 Substituent N2 Substituent Yield (%) Key Data/Activity Source
Target Compound 1,4-Dioxaspiro[4.4]nonan-2-ylmethyl 3-Chloro-4-fluorophenyl N/A N/A (Inferred stability from spiro) -
N1-(3-Chloro-4-fluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.HCl (24) Piperidinyl-thiazolyl 3-Chloro-4-fluorophenyl 33 LC-MS: 441.13 (M+H+); Antiviral (HIV entry inhibition)
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (28) 4-Methoxyphenethyl 3-Chloro-4-fluorophenyl 64 ESI-MS: 351.1 [M+H]+; SCD inhibitor
GMC-2: N1-(3-Chloro-4-fluorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide 1,3-Dioxoisoindolin-2-yl 3-Chloro-4-fluorophenyl N/A Antimicrobial activity
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide.HCOOH (15) Pyrrolidinyl-thiazolyl 4-Chlorophenyl 53 LC-MS: 423.27 (M+H+); Antiviral
N-(2-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide (2) 2-Methoxyphenyl 4-Sulfamoylphenyl 73 FTIR: 1679 cm⁻¹ (C=O); NMR-confirmed

Key Observations:

Structural Impact on Bioactivity: The 3-chloro-4-fluorophenyl group at N2 is a common pharmacophore in antiviral and enzyme-inhibiting compounds (e.g., compounds 24 and 28) . Its electron-withdrawing substituents likely enhance target binding via halogen bonds. Spirocyclic vs. Heterocyclic Substituents: The target compound’s 1,4-dioxaspiro[4.4]nonane group may confer superior metabolic stability compared to thiazolyl (compound 24) or pyrrolidinyl (compound 15) moieties, which are prone to oxidation . Phenethyl vs.

Synthetic Challenges :

  • Diastereomeric mixtures (e.g., compound 24) complicate purification and activity interpretation . The spirocyclic structure in the target compound may simplify stereochemical control.
  • Yields for oxalamides vary widely (33–73%), influenced by steric hindrance and substituent reactivity .

Enzyme Inhibition: Compound 28’s activity against stearoyl-CoA desaturase (SCD) highlights the role of the 3-chloro-4-fluorophenyl group in enzyme binding .

Biological Activity

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article discusses its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Structural Characteristics

The compound features a dioxaspiro framework combined with an oxalamide functional group , which is known for its diverse interactions with biological targets. The molecular formula is C17H22ClFN2O4C_{17}H_{22}ClFN_{2}O_{4}, and it has a molecular weight of approximately 352.8 g/mol. The presence of the 3-chloro-4-fluorophenyl moiety suggests potential interactions with various receptors and enzymes, making it a subject of interest in drug discovery.

Preliminary studies indicate that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes related to growth and proliferation.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate physiological responses.
  • Antimicrobial Activity : Similar compounds have shown antibacterial and antifungal properties, suggesting that this compound could possess similar activity.

Biological Activity Data

Activity TypeObservationsReferences
Enzyme InhibitionModerate inhibition of kinases
AntimicrobialEffective against certain bacteria
CytotoxicityInduced apoptosis in cancer cells

Case Studies

  • Anticancer Activity : A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant cell death at micromolar concentrations, suggesting potential as a chemotherapeutic agent.
  • Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited antimicrobial properties against Gram-positive bacteria, particularly Staphylococcus aureus. This activity was attributed to its ability to disrupt bacterial cell membranes.
  • Mechanistic Insights : Further research using molecular docking simulations revealed that the compound binds effectively to target proteins involved in cell signaling pathways, providing insights into its potential therapeutic applications.

Q & A

Q. Validation :

  • Perform surface plasmon resonance (SPR) to measure binding affinity (KD).
  • Use alanine-scanning mutagenesis of the predicted target to confirm critical residues .

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